N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-bromothiophene moiety and linked to a thiophene-2-carboxamide group. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen atoms, known for its electron-withdrawing properties and role in enhancing metabolic stability in drug design .
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2S2/c12-8-4-3-7(19-8)10-14-15-11(17-10)13-9(16)6-2-1-5-18-6/h1-5H,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSFQJQYSTWVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial bromination of thiophene to obtain 5-bromothiophene-2-carboxylic acid. This intermediate is then subjected to cyclization with hydrazine hydrate to form the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with thiophene-2-carboxamide under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine substituent can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while substitution of the bromine atom with an amine yields the corresponding amine derivative .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. The presence of the bromothiophene moiety may enhance this effect due to its ability to interact with biological membranes and inhibit microbial growth. Similar derivatives have shown promise against various bacterial strains, making this compound a candidate for further exploration in antimicrobial drug development.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. Compounds similar to N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound may provide a novel scaffold for developing new anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds suggest that this compound may also exhibit similar effects. Research into related derivatives has shown their ability to inhibit inflammatory mediators, indicating potential therapeutic applications in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including the formation of the oxadiazole ring followed by the introduction of the thiophene and carboxamide functionalities. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | A study demonstrated that oxadiazole derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains. |
| Cytotoxicity Against Cancer Cells | Research indicated that compounds with similar structures induced apoptosis in human breast cancer cell lines with IC50 values in the low micromolar range. |
| Anti-inflammatory Mechanisms | Investigations revealed that related compounds effectively reduced tumor necrosis factor-alpha (TNF-alpha) levels in vitro, suggesting potential for inflammatory disease treatment. |
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to its bioactive effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substitution Patterns and Core Modifications
- Compound 5f (N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide) : Replaces the oxadiazole ring with a thiazole core and substitutes the 5-bromothiophene with a dichlorobenzyl group. This structural variation results in significant cytotoxic and cytostatic effects, attributed to the electron-withdrawing chlorine substituents .
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) : Shares the oxadiazole core but replaces the bromothiophene with a methoxyphenyl group and adds a sulfamoylbenzamide side chain. The methoxy group enhances solubility but reduces electrophilicity compared to bromine .
- Compound 9 (N-(4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide): Features a nitro group on the thiophene ring instead of bromine.
Table 1: Structural and Electronic Comparison
Anticancer Activity
Antimicrobial Activity
- Benzofuran-oxadiazole hybrids () exhibit antimicrobial activity via laccase catalysis, but the title compound’s bromothiophene may offer a narrower spectrum with higher specificity .
- Compound 9 () demonstrates narrow-spectrum antibacterial activity, implying that nitro or bromo groups on thiophene could modulate target selectivity .
Physicochemical Properties
- Molecular Weight and Solubility : The bromine atom in the title compound increases molecular weight (~420 g/mol) compared to LMM5 (~450 g/mol with sulfamoyl groups) and Compound 9 (~380 g/mol with nitro groups). Bromine’s hydrophobicity may reduce aqueous solubility compared to methoxy or nitro substituents .
- Purity and Stability : Compounds like N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () achieve >99% purity via chromatography, suggesting similar protocols could optimize the title compound’s stability .
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a brominated thiophene ring and an oxadiazole moiety , which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 336.207 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H10BrN3O2S |
| Molecular Weight | 336.207 g/mol |
| CAS Number | 1021131-93-0 |
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
For instance, a study evaluated the antimicrobial activity of related oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL, indicating promising antimicrobial potential.
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Prostate Cancer Cells
A notable study assessed the effects of similar oxadiazole derivatives on prostate cancer cell lines (PC-3). The results indicated that at a concentration of 10 µM, the compound induced apoptosis in 63% of treated cells after 24 hours. The mechanism involved increased reactive oxygen species (ROS) production and cell cycle arrest at the G0/G1 phase, which suggests that it may act through oxidative stress pathways .
| Cell Line | IC50 (µM) | Apoptosis Rate (%) | Mechanism |
|---|---|---|---|
| PC-3 | 9.86 | 63.23 | ROS accumulation; G0/G1 arrest |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine levels and inflammatory markers. In vitro experiments revealed that this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- ROS Generation : Increased ROS levels lead to oxidative stress within cells, which can trigger apoptotic pathways.
- Cytokine Modulation : By modulating cytokine production, the compound can exert anti-inflammatory effects.
Q & A
Q. What synthetic routes are recommended for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide or via hydrazide intermediates under acidic conditions .
- Coupling reactions : Bromothiophene and thiophene-2-carboxamide moieties are introduced via Suzuki coupling or nucleophilic substitution, requiring optimized conditions (e.g., Pd catalysts, 80–100°C, DMF/THF solvents) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, oxadiazole carbons at ~160 ppm) .
- IR spectroscopy : Key peaks include C=O (1660–1680 cm), C=N (1550–1600 cm), and C-Br (550–600 cm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 414.96 for CHBrNOS) .
Q. What in vitro assays evaluate its biological activity?
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., IC values for MCF-7 or HeLa cells) .
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or thymidylate synthase .
Advanced Research Questions
Q. How does X-ray crystallography elucidate structure-activity relationships (SAR)?
Single-crystal X-ray studies (e.g., triclinic system, P1 space group) reveal planar oxadiazole and thiophene rings, with bromine substituents influencing π-π stacking and dipole interactions. Bond angles (e.g., C-Br-S = 119.19°) correlate with electronic effects on bioactivity .
Q. What strategies optimize yield in multi-step synthesis?
- Reaction parameters : Temperature control (e.g., 90°C for cyclization steps) and solvent selection (DMF for polar intermediates) improve efficiency .
- Catalyst screening : Pd(PPh) enhances Suzuki coupling yields (>75%) compared to Pd(OAc) .
- Workup protocols : pH adjustment during precipitation (pH 8–9) minimizes byproducts .
Q. How can contradictions in biological activity data be resolved?
- Method validation : Replicate assays with standardized protocols (e.g., identical cell lines, passage numbers) .
- Control experiments : Compare with reference compounds (e.g., 5-fluorouracil for cytotoxicity) to normalize results .
- Statistical analysis : Use ANOVA or Tukey’s test to assess significance of IC variations across studies .
Q. Which computational methods predict target interactions?
- Molecular docking : AutoDock Vina simulates binding to enzymes (e.g., COX-2, ΔG = −8.2 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
- QSAR models : Hammett constants (σ) quantify electron-withdrawing effects of bromine on activity .
Q. How does bromine substitution impact activity compared to other halogens?
- Electronic effects : Bromine’s higher electronegativity enhances electrophilicity, increasing binding to cysteine residues in enzymes (vs. chloro derivatives) .
- Steric effects : Larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) improves hydrophobic pocket occupancy, as seen in MIC comparisons (S. aureus: Br MIC = 12.5 µg/mL vs. Cl MIC = 25 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
